1-Chloro-2-(2-chloroethyl)-3-fluorobenzene

CAS No.: 958027-86-6

Cat. No.: VC2985947

Molecular Formula: C8H7Cl2F

Molecular Weight: 193.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 958027-86-6 |

|---|---|

| Molecular Formula | C8H7Cl2F |

| Molecular Weight | 193.04 g/mol |

| IUPAC Name | 1-chloro-2-(2-chloroethyl)-3-fluorobenzene |

| Standard InChI | InChI=1S/C8H7Cl2F/c9-5-4-6-7(10)2-1-3-8(6)11/h1-3H,4-5H2 |

| Standard InChI Key | DWOXLKKZXSXPSK-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1)Cl)CCCl)F |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)CCCl)F |

Introduction

Chemical Identity and Structure

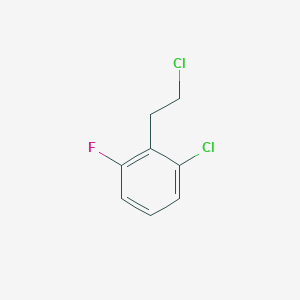

1-Chloro-2-(2-chloroethyl)-3-fluorobenzene is an organochlorine compound characterized by a benzene ring substituted with two chlorine atoms and one fluorine atom at specific positions. The compound has a molecular formula of C8H7Cl2F and a molecular weight of 193.05 g/mol . Its CAS registry number is 958027-86-6, which serves as its unique identifier in chemical databases and literature .

The structural arrangement of this compound features a chlorine atom at position 1 of the benzene ring, a 2-chloroethyl group at position 2, and a fluorine atom at position 3. This particular substitution pattern gives the molecule its distinctive chemical properties and reactivity profile. The compound's SMILES notation is FC1=C(CCCl)C(Cl)=CC=C1, providing a linear representation of its molecular structure .

Table 1: Chemical Identity Parameters

| Parameter | Value |

|---|---|

| Chemical Name | 1-Chloro-2-(2-chloroethyl)-3-fluorobenzene |

| CAS Registry Number | 958027-86-6 |

| Molecular Formula | C8H7Cl2F |

| Molecular Weight | 193.05 g/mol |

| InChI Key | DWOXLKKZXSXPSK-UHFFFAOYSA-N |

| SMILES Notation | FC1=C(CCCl)C(Cl)=CC=C1 |

Physical and Chemical Properties

The physical and chemical properties of 1-Chloro-2-(2-chloroethyl)-3-fluorobenzene are essential for understanding its behavior in various chemical environments and applications. Based on computational chemistry data and available research, this compound exhibits properties typical of halogenated aromatic compounds.

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Physical State | Likely liquid at room temperature |

| Color | Colorless to pale yellow |

| LogP | 3.2604 |

| TPSA | 0 |

| Hydrogen Bond Acceptors | 0 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 2 |

| Storage Recommendation | Sealed in dry conditions, 2-8°C |

The compound's relatively high LogP value of 3.2604 indicates its lipophilic nature, suggesting good permeability through biological membranes but limited water solubility . This property is particularly relevant for its potential applications in pharmaceutical research and development. The absence of hydrogen bond acceptors and donors (both values of 0) indicates that the molecule has limited capacity to form hydrogen bonds, which affects its solubility profile and intermolecular interactions .

Synthesis Methods

| Supplier | Catalog Number | Purity | Package Sizes | Status (as of April 2025) |

|---|---|---|---|---|

| Fluorochem | 10-F666022 | 95% | 50mg, 250mg, 500mg, 1g | Discontinued |

| ChemScene | CS-0251866 | 95% | 50mg, 100mg | Backordered |

| TRC | C611750 | Not specified | 50mg, 100mg | Available |

| AK Scientific | 5964DE | Not specified | 100mg, 1g | Available |

The pricing of this compound varies significantly depending on quantity and supplier, with costs ranging from approximately $138 to $696 for quantities between 50mg and 1g . This relatively high price point suggests limited production volume and specialized applications.

Comparison with Similar Compounds

1-Chloro-2-(2-chloroethyl)-3-fluorobenzene belongs to a family of halogenated aromatic compounds, each with distinctive properties based on their substitution patterns. Comparing this compound with structurally related molecules provides valuable insights into structure-activity relationships and potential applications.

Table 4: Comparative Analysis with Similar Compounds

The specific arrangement of halogen substituents significantly affects the reactivity and properties of these compounds. For instance, 1-chloro-2-fluorobenzene lacks the 2-chloroethyl group found in our target compound, resulting in different chemical behaviors and potential applications . Similarly, the presence of a methoxy group in 1-(2-chloroethyl)-3-methoxybenzene instead of fluorine and chlorine atoms alters its biological activity profile, with research suggesting potential mutagenic properties.

| Parameter | Classification |

|---|---|

| Signal Word | Warning |

| GHS Pictogram | GHS07 |

| Hazard Statements | H302, H315, H319, H335 |

| Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362, P403+P233, P405, P501 |

| Storage Recommendation | Sealed in dry conditions, 2-8°C |

Research Implications and Future Directions

The structural features of 1-Chloro-2-(2-chloroethyl)-3-fluorobenzene suggest several promising research directions. The combination of chlorine and fluorine substituents provides opportunities for selective functionalization through various synthetic methodologies. Additionally, the presence of the chloroethyl group offers a reactive handle for further transformations.

Research on structurally related compounds has demonstrated potential applications in medicinal chemistry. For example, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), which contains both fluorine and chloroethyl groups, exhibited promising activity as a selective HDAC3 inhibitor with potential anticancer properties . This suggests that 1-Chloro-2-(2-chloroethyl)-3-fluorobenzene could serve as a valuable scaffold for developing biologically active compounds.

Future research directions might include:

-

Development of more efficient synthetic routes to 1-Chloro-2-(2-chloroethyl)-3-fluorobenzene and its derivatives

-

Investigation of its reactivity in various transition metal-catalyzed coupling reactions

-

Exploration of potential biological activities of derivatives synthesized from this compound

-

Evaluation of its utility as a building block in the synthesis of pharmaceuticals or agrochemicals

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume